[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
“(2-Chlorophenyl)methylamine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .
Synthesis Analysis
This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . The synthesis of this drug has been done in five steps .Molecular Structure Analysis
The molecular formula of “(2-Chlorophenyl)methylamine” is C12H18ClN . The molecular weight is 211.73102 .Scientific Research Applications
Antiviral Activity
The indole derivatives, which include compounds similar to (2-Chlorophenyl)methylamine, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that (2-Chlorophenyl)methylamine could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. The structure of (2-Chlorophenyl)methylamine could be explored for its potential to reduce inflammation, which is a common symptom in various diseases and conditions .
Anticancer Applications
Compounds with an indole base structure have been studied for their anticancer activities. The ability of these compounds to bind with high affinity to multiple receptors makes them candidates for cancer treatment research .
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their anti-HIV activity. They have shown promising results in inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells . This indicates a potential research avenue for (2-Chlorophenyl)methylamine in HIV treatment.
Antioxidant Capacity
The antioxidant properties of indole derivatives make them interesting for research into diseases caused by oxidative stress. (2-Chlorophenyl)methylamine could be investigated for its ability to neutralize free radicals .
Antimicrobial and Antitubercular Activity
Indole derivatives have been found to possess antimicrobial and antitubercular activities. Research into (2-Chlorophenyl)methylamine could explore its effectiveness against various bacterial infections, including tuberculosis .
Antidiabetic Potential
The indole nucleus is present in many pharmacologically active compounds that have been used to treat diabetes. The biological activity of (2-Chlorophenyl)methylamine could be harnessed in the development of new antidiabetic medications .
Antimalarial Properties
Indole derivatives have also been explored for their antimalarial properties. Given the structural similarity, (2-Chlorophenyl)methylamine could be a candidate for creating new antimalarial drugs .
Safety And Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDWPKMEPWCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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